6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one
Overview
Description
The compound “6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[3,4-b]pyrazin-5-one core, a 5-chloro-pyridin-2-yl group at the 6-position, and a phenoxycarbonyloxy group at the 7-position .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H11ClN4O4, an average mass of 382.757 Da, and a monoisotopic mass of 382.046875 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 599.5±50.0 °C at 760 mmHg, and a flash point of 316.3±30.1 °C . It has 8 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Synthesis and Structural Studies
- The chemical synthesis of derivatives related to this compound, including 5,6-dihydro 6-oxo pyrido and pyrazino pyrrolo pyrazines, has been a subject of study, focusing on the conversion of amino pyridine and amino pyrazine into pyrrolyl derivatives and subsequent cyclizations (Lancelot, Ladurée, & Robba, 1985).
Synthetic Applications
- Various 7-substituted derivatives of similar compounds have been synthesized, showing the versatility of these derivatives in reactions with nucleophiles under different conditions (Goto et al., 1991).
- The synthesis and reactions of compounds similar to 6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one, focusing on the preparation of 5-chloropyrido derivatives and their subsequent transformations to create C-5 or N-6 substituted derivatives, have been explored (Mederski et al., 2003).
Applications in Complex Formation
- Research into the formation of iron(II) and cobalt(II) complexes with tris-azinyl analogues, including derivatives of pyrazine, has been conducted. These studies reveal insights into the electronic properties and coordination behavior of these compounds (Cook, Tuna, & Halcrow, 2013).
Development of New Heterocyclic Systems
- Research has focused on the creation of novel heterocyclic systems, such as pyrrolopyrazine dicarbonitriles, indicating the potential for diverse synthetic applications of these compounds (Volovenko & Dubinina, 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2, as seen in similar compounds, can affect the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been noted for their good plasma stability .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines .
Future Directions
properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] phenyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4/c19-11-6-7-13(22-10-11)23-16(24)14-15(21-9-8-20-14)17(23)27-18(25)26-12-4-2-1-3-5-12/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGZEYCAQLHEII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113842 | |
Record name | Carbonic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601113842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one | |
CAS RN |
43200-88-0 | |
Record name | Carbonic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601113842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl phenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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